1,1,4,4-Tetrabromobuta-1,3-diene
Description
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Structure
3D Structure
Properties
CAS No. |
27094-05-9 |
|---|---|
Molecular Formula |
C4H2Br4 |
Molecular Weight |
369.67 g/mol |
IUPAC Name |
1,1,4,4-tetrabromobuta-1,3-diene |
InChI |
InChI=1S/C4H2Br4/c5-3(6)1-2-4(7)8/h1-2H |
InChI Key |
UOGVPRXUUNWOQH-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Br)Br)C=C(Br)Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1,1,4,4 Tetrabromobuta 1,3 Diene
Transition Metal-Catalyzed Transformations
Hydrofunctionalization reactions (e.g., hydroboration, hydroalkylation).
Iron-catalyzed 1,4-hydroboration and its mechanistic insights
Iron-catalyzed 1,4-hydroboration of 1,3-dienes has emerged as a significant method for the synthesis of allylboronates. organic-chemistry.orgnih.gov This chemo-, regio-, and stereoselective process yields γ-disubstituted allylboranes, with 2-substituted dienes exclusively forming products with (E)-trisubstituted double bonds. nih.gov The use of iminopyridine-derived iron complexes, activated by magnesium as a reducing agent, allows for high selectivity, overcoming challenges associated with traditional methods that use organolithium or Grignard reagents. organic-chemistry.org
The regioselectivity of the reaction can be controlled by the choice of ligand, with different iminopyridine ligands favoring either branched or linear isomers. organic-chemistry.org The size of the substituent on the diene also influences regioselectivity, with larger groups leading to increased selectivity. organic-chemistry.org The resulting allylborane products are stable and stereochemically pure, making them valuable intermediates for further transformations such as oxidation to allylic alcohols or one-pot hydroboration-allylation reactions. organic-chemistry.orgharvard.edu
Mechanistic studies suggest that the reaction proceeds through migratory insertion as a key step. organic-chemistry.org Deuterium (B1214612) labeling experiments have shown that the deuterium atom from pinacolborane-d is found exclusively at the methyl group of the hydroborated product, which is consistent with migratory insertion into either an Fe-B or Fe-H bond. harvard.edu The geometry of the resulting double bond is determined by the requirement for the diene to bind to the iron center in an s-cis conformation. acs.org
Table 1: Iron-Catalyzed 1,4-Hydroboration of Dienes
| Catalyst System | Substrate Type | Key Features | Product |
|---|---|---|---|
| Iminopyridine-FeCl2 / Mg | 1,3-Dienes | Chemo-, regio-, and stereoselective; (E)-double bond geometry | γ-Disubstituted allylboronates |
| 3·FeCl2 | Myrcene | 93:7 regioselectivity; >99:1 E/Z selectivity | Geranylpinacolborane |
This table summarizes the key aspects of iron-catalyzed 1,4-hydroboration of 1,3-dienes.
Nickel-catalyzed 1,4-hydroboration mechanisms
Nickel-catalyzed 1,4-hydroboration of 1,3-dienes provides a regio- and stereoselective pathway to (Z)-allylboronates and their corresponding allylic alcohols. organic-chemistry.orgnih.gov A notable catalyst system for this transformation is Ni(cod)2/PCy3, which has proven effective for a range of substituted 1,3-dienes, including terminally substituted ones. organic-chemistry.orgnih.gov This method is often complementary to other catalytic systems like those based on rhodium, palladium, and iron, which may have limitations with certain diene substitution patterns. organic-chemistry.orgnih.gov
The reaction is typically fast, with some substrates converting efficiently at room temperature in a short time. organic-chemistry.orgnih.gov It demonstrates good functional group tolerance and high stereocontrol. organic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through the coordination of the diene to the nickel(0) center in an s-cis conformation, forming a π-allyl nickel intermediate. organic-chemistry.orgnih.gov Subsequent reaction with the borane (B79455) reagent, such as pinacolborane, leads to the formation of the allylboronate product. nih.gov The regioselectivity is generally high, with borylation occurring at the less sterically hindered carbon of the diene. organic-chemistry.org
Recent advancements have also led to the development of nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes, which provides access to chiral allylamines. organic-chemistry.orgdicp.ac.cn These reactions often utilize a chiral diphosphine ligand, and mechanistic studies, including DFT calculations, have been employed to understand the origin of regio- and enantioselectivity. organic-chemistry.orgdicp.ac.cn The proposed mechanism often involves the formation of a nickel hydride intermediate. organic-chemistry.orgdicp.ac.cn
Table 2: Nickel-Catalyzed 1,4-Hydroboration of Dienes
| Catalyst System | Substrate Type | Key Features | Product |
|---|---|---|---|
| Ni(cod)2 / PCy3 | Substituted 1,3-dienes | Regio- and stereoselective; forms (Z)-allylboronates | (Z)-Allylboronates |
| Ni(cod)2 / Chiral Ligand | 1,3-Dienes | Enantioselective hydroamination | Chiral allylamines |
This table provides an overview of nickel-catalyzed 1,4-hydroboration reactions of 1,3-dienes.
Cross-coupling reactions involving diene substrates
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netyoutube.com In the context of diene substrates, these reactions offer powerful methods for creating more complex molecules. nih.gov A variety of transition metals, most notably palladium and nickel, are employed to catalyze these transformations. researchgate.netnih.gov
One common approach involves the reaction of a diene with an organometallic reagent in the presence of a catalyst. nih.govuwindsor.ca For instance, the Suzuki-Miyaura coupling, which typically uses organoboron compounds, can be adapted for diene functionalization. nih.govuwindsor.ca Stepwise double substitution of 1,1-dihaloalkenes with organoboron reagents is an effective strategy for the stereoselective synthesis of trisubstituted conjugated dienes. nih.gov
The choice of catalyst, ligands, and reaction conditions is crucial for controlling the selectivity of the reaction. thieme-connect.com For example, in nickel-catalyzed reactions, the ligand can influence whether a linear or branched product is formed. researchgate.netrepec.org
Nickel-catalyzed divergent Mizoroki-Heck reactions of 1,3-dienes
A significant advancement in the functionalization of 1,3-dienes is the development of nickel-catalyzed divergent Mizoroki-Heck reactions. researchgate.netrepec.orgnih.gov This method allows for the selective synthesis of either linear or branched arylated products from the same diene substrate by carefully controlling the ligands and additives. thieme-connect.comresearchgate.netrepec.org
Specifically, in the presence of a Ni(dppe)Cl2 catalyst with Mn/NEt3, the reaction yields linear products with high regio- and stereoselectivity. researchgate.netrepec.org Conversely, employing a bulky ligand such as IPr, in conjunction with a catalytic amount of an organoboron reagent and NaF, directs the reaction towards the formation of branched products. researchgate.netrepec.org This divergent approach provides a programmable and efficient route to highly aryl-substituted compounds. researchgate.netrepec.orgnih.gov Preliminary mechanistic studies have been conducted to understand the specific roles of the various additives in directing the reaction pathway. researchgate.netrepec.org
C-H Functionalization strategies on conjugated dienes
Direct C-H functionalization of conjugated dienes represents a highly atom-economical and efficient strategy for building molecular complexity. nih.gov This approach avoids the pre-functionalization of substrates, thereby reducing synthetic steps. nih.gov
Transition metal catalysis, particularly with rhodium and manganese, has been instrumental in advancing this area. nih.govacs.org For example, a cationic rhodium(I) catalyst can achieve the activation of allylic C-H bonds, followed by insertion into the alkene moiety of a conjugated diene. nih.govacs.org This has been applied to the synthesis of various polysubstituted cyclic compounds. nih.govacs.org Mechanistic studies involving deuterium labeling have indicated that the allylic C-H activation and subsequent alkene insertion are reversible steps in this process. nih.govacs.org
More recently, manganese(I)-catalyzed dienylation of arenes and heteroarenes with acetylated allenes has been developed, providing linear 1,3-dienes with high stereoselectivity and complete regioselectivity. acs.org This method stands out as it diverges from previous C-H activation approaches that often yield different isomers. acs.org
Difunctionalization of 1,3-diene systems
The difunctionalization of 1,3-dienes is a powerful method for the simultaneous introduction of two new functional groups across the diene system, leading to a significant increase in molecular complexity in a single step. researchgate.netacs.org These reactions can be catalyzed by various transition metals, including palladium and copper. researchgate.netacs.org
A notable example is the palladium/copper co-catalyzed three-component reaction of a 1,3-diene with an amine and a disilane. researchgate.net This reaction results in the formation of a C-N and a C-Si bond, yielding allylic silanes that also contain an allylic amine moiety with high regio- and stereoselectivity. researchgate.net
Copper catalysis has also been extensively explored for the difunctionalization of 1,3-dienes, including reactions like diamination. acs.org Furthermore, palladium-catalyzed difunctionalization of skipped dienes (1,4-dienes) with alkenyl triflates and arylboronic acids has been shown to produce 1,3-alkenylarylated products. acs.org This process is believed to proceed through metal migration. acs.org
Nucleophilic Addition and Substitution Reactions
Nucleophilic reactions are a cornerstone of organic chemistry, involving the attack of an electron-rich nucleophile on an electrophilic center. labster.com These reactions are broadly categorized into addition and substitution reactions. labster.com
In the context of conjugated systems like 1,3-dienes, nucleophilic addition can occur in two primary ways: 1,2-addition and 1,4-addition (also known as conjugate addition). masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of the addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions (e.g., temperature). masterorganicchemistry.comyoutube.com
1,2-Addition: The nucleophile adds to one of the carbons of a double bond, and the electrophile (often a proton) adds to the adjacent carbon. masterorganicchemistry.comyoutube.com This pathway is often favored by strong, "hard" nucleophiles and at lower temperatures, representing the kinetic product. masterorganicchemistry.com
1,4-Addition: The nucleophile adds to one end of the conjugated system (C-1), and the electrophile adds to the other end (C-4), resulting in the migration of the double bond to the C-2/C-3 position. masterorganicchemistry.comyoutube.com This is typically favored by weaker, "soft" nucleophiles and at higher temperatures, leading to the more stable thermodynamic product. masterorganicchemistry.comyoutube.com
Nucleophilic substitution reactions involve the replacement of a leaving group on a molecule by a nucleophile. labster.com While less common directly on the double bonds of a simple diene, if the diene possesses a suitable leaving group at an allylic position, it can undergo nucleophilic substitution, often via an SN1 or SN2 mechanism, or related variants depending on the specific substrate and conditions.
Conjugate additions with various nucleophiles
Conjugate addition, or 1,4-addition, is a characteristic reaction of activated π-systems, such as α,β-unsaturated carbonyl compounds and conjugated dienes. In this reaction, a nucleophile adds to the terminal position of the conjugated system. For a typical conjugated diene, a nucleophile can attack one of the terminal carbons, leading to a resonance-stabilized allylic anion, which is then protonated at the other end of the original diene system.
In the case of 1,1,4,4-Tetrabromobuta-1,3-diene, the reaction with nucleophiles is expected to be complex. The four strongly electron-withdrawing bromine atoms drastically reduce the electron density of the π-system, making the diene highly electron-deficient. This electronic effect would, in principle, make the diene susceptible to nucleophilic attack. However, the reaction may not proceed as a simple conjugate addition. Instead, nucleophilic vinylic substitution, where a nucleophile replaces one of the bromine atoms, could be a competing or even the dominant pathway. The stability of the potential anionic intermediates would play a crucial role in determining the reaction outcome.
Despite these theoretical considerations, a thorough search of scientific literature did not yield specific examples or detailed research findings on the conjugate addition reactions of this compound with various nucleophiles. Consequently, no experimental data tables for this reaction type can be provided.
Electrophilic Reaction Pathways
Electrophilic addition is a hallmark reaction of alkenes and dienes. In conjugated dienes like 1,3-butadiene (B125203), an electrophile adds to one of the double bonds to form a resonance-stabilized allylic carbocation. rsc.orgmasterorganicchemistry.com This intermediate can then be attacked by a nucleophile at two different positions, leading to a mixture of 1,2- and 1,4-addition products. masterorganicchemistry.commasterorganicchemistry.comdoubtnut.com The ratio of these products is often dependent on reaction conditions such as temperature, with the more stable 1,4-product (thermodynamic control) being favored at higher temperatures and the faster-forming 1,2-product (kinetic control) dominating at lower temperatures. rsc.org
For this compound, the π-system is severely deactivated by the inductive and resonance effects of the four bromine atoms. This strong deactivation makes the diene a very poor nucleophile, and therefore, it is expected to be highly resistant to attack by electrophiles. Standard electrophilic addition reactions, such as the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr), would likely require harsh reaction conditions, if they proceed at all. libretexts.orguni-bayreuth.de The formation of a carbocation intermediate would be significantly destabilized by the adjacent electron-withdrawing bromine atoms.
A comprehensive review of published research revealed no specific studies or data concerning the electrophilic reaction pathways of this compound.
Polymerization Reactivity and Mechanisms
The polymerization of conjugated dienes is of immense industrial importance, forming the basis for synthetic rubbers. rsc.org Monomers like 1,3-butadiene can be polymerized through various mechanisms, including anionic, cationic, and coordination polymerization (e.g., using Ziegler-Natta catalysts). The mechanism and conditions of polymerization control the microstructure of the resulting polymer, such as the ratio of 1,4- to 1,2-addition and the stereochemistry (cis/trans) of the double bonds in the polymer backbone.
Considering this compound as a monomer, its polymerization is expected to be exceptionally challenging. The significant steric hindrance caused by the four large bromine atoms at the terminal positions would likely inhibit the propagation step in any chain-growth polymerization mechanism. Furthermore, the electron-deficient nature of the diene would make it a poor candidate for cationic polymerization, which proceeds through carbocationic intermediates. While anionic polymerization is used for electron-deficient alkenes, the potential for side reactions, such as nucleophilic substitution of the bromine atoms, would be high.
No specific research findings, detailed studies, or data on the polymerization reactivity and mechanisms of this compound could be located in the scientific literature.
Spectroscopic and Structural Elucidation of 1,1,4,4 Tetrabromobuta 1,3 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. For 1,1,4,4-tetrabromobuta-1,3-diene, the high degree of symmetry significantly simplifies its expected NMR spectra.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. Due to the symmetrical nature of this compound (C₄H₂Br₄), the two protons (H-2 and H-3) are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to exhibit a single signal. This signal will appear as a singlet, as there are no adjacent, non-equivalent protons to cause spin-spin splitting. The chemical shift of these vinyl protons is influenced by the adjacent bromine-substituted carbons and the conjugated π-system.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.0 - 7.5 | Singlet | 2H | H-2, H-3 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. youtube.com The symmetry of this compound results in two distinct carbon signals: one for the two bromine-bearing carbons (C-1 and C-4) and another for the two central, proton-bearing carbons (C-2 and C-3). masterorganicchemistry.com
The chemical shifts are predictable based on established trends. libretexts.org Carbons double-bonded to another carbon (sp² carbons) typically resonate in the range of 100-150 ppm. youtube.com The carbons directly attached to the electronegative bromine atoms (C-1 and C-4) are expected to be deshielded and appear further downfield compared to the central carbons (C-2 and C-3).
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~130 - 140 | C-2, C-3 |
| ~95 - 105 | C-1, C-4 |
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), establish correlations between directly bonded protons and carbons. In an HMQC spectrum of this compound, a single cross-peak would be anticipated. This peak would correlate the proton signal (~7.0-7.5 ppm) with the signal of the carbons they are directly attached to (C-2 and C-3, ~130-140 ppm). This analysis would definitively confirm the assignment of the proton-bearing carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov For this compound, the key vibrational modes are associated with the carbon-carbon double bonds, carbon-hydrogen bonds, and carbon-bromine bonds.
The spectrum would be characterized by a strong absorption band corresponding to the C=C stretching of the conjugated diene system. This band is typically observed in the 1600-1650 cm⁻¹ region. The C-H stretching of the vinylic protons would appear above 3000 cm⁻¹, while the C-H bending vibrations would be found in the 1000-650 cm⁻¹ region. The presence of heavy bromine atoms will give rise to C-Br stretching vibrations, which are expected at lower frequencies, typically in the 600-500 cm⁻¹ range. The spectrum of the related hexachloro-1,3-butadiene (B139673) shows characteristic bands in the fingerprint region, and similar complexity is expected for the tetrabromo analog. nist.gov
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibrational Mode |
| > 3000 | C-H Stretch (vinylic) |
| ~1600 - 1650 | C=C Stretch (conjugated) |
| ~1000 - 650 | C-H Bend (vinylic) |
| ~600 - 500 | C-Br Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems. nist.govnih.govresearchgate.net this compound possesses a conjugated system of two double bonds, which gives rise to a π → π* electronic transition upon absorption of UV radiation.
For the parent compound, 1,3-butadiene (B125203), the maximum absorption (λmax) occurs at approximately 217 nm. nist.gov The substitution of hydrogen atoms with bromine atoms is known to cause a bathochromic shift (a shift to longer wavelengths). This is due to the influence of the bromine atoms' non-bonding electrons on the conjugated system. Therefore, the λmax for this compound is expected to be significantly higher than 217 nm. For comparison, the λmax for the more extended conjugated system in 1,4-diphenyl-1,3-butadiene is around 328 nm. omlc.org
Predicted UV-Vis Absorption Data
| λmax (nm) | Electronic Transition | Chromophore |
| > 230 | π → π* | Conjugated diene |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. nist.gov
The molecular ion (M⁺) peak for this compound would be expected at an m/z corresponding to its molecular weight. A key feature would be the distinctive isotopic pattern caused by the presence of four bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic cluster of peaks (an M, M+2, M+4, M+6, M+8 pattern) for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the number of bromine atoms present.
Common fragmentation pathways would likely involve the loss of bromine atoms. The fragmentation pattern would be expected to show prominent peaks corresponding to the successive loss of Br radicals (m/z = 79/81), leading to ions such as [C₄H₂Br₃]⁺, [C₄H₂Br₂]⁺, [C₄H₂Br]⁺, and [C₄H₂]⁺.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 370 (isotope cluster) | [C₄H₂Br₄]⁺ (Molecular Ion) |
| 291 (isotope cluster) | [C₄H₂Br₃]⁺ |
| 212 (isotope cluster) | [C₄H₂Br₂]⁺ |
| 131 (isotope cluster) | [C₄H₂Br]⁺ |
| 50 | [C₄H₂]⁺ |
X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure
X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.
For a molecule like this compound, single-crystal XRD analysis would be crucial for understanding its three-dimensional structure. Key structural parameters that would be elucidated include:
Conformation of the Butadiene Backbone: The analysis would reveal whether the buta-1,3-diene backbone adopts a planar or twisted conformation. The degree of planarity is critical for the extent of π-electron conjugation.
Bond Lengths and Angles: Precise measurements of the carbon-carbon and carbon-bromine bond lengths would provide insight into the electronic structure of the molecule. For example, the C=C and C-C bond lengths in the butadiene chain would indicate the degree of bond delocalization.
Intermolecular Interactions: XRD analysis would reveal any significant intermolecular interactions, such as halogen bonding (Br···Br or Br···π interactions), which can influence the packing of the molecules in the crystal lattice and affect the material's bulk properties.
While a crystallographic information file (CIF) for this compound is not publicly available, we can anticipate certain structural features based on related compounds. For instance, steric hindrance between the bulky bromine atoms might lead to a non-planar conformation of the butadiene backbone to minimize repulsion.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 510 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.5 |
Note: The data in this table is hypothetical and is intended to illustrate the type of information obtained from an XRD study. Actual values would need to be determined experimentally.
Complementary Spectroscopic Methods for Detailed Characterization of Conjugated Systems
In conjunction with XRD, other spectroscopic techniques are essential for a comprehensive understanding of the electronic and vibrational properties of conjugated systems like this compound.
Raman Spectroscopy:
Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and is therefore an excellent tool for probing the carbon-carbon double bonds in a conjugated system. The key Raman active modes expected for this compound would be:
ν(C=C) stretching vibrations: These are typically strong bands in the region of 1500-1650 cm⁻¹. The exact position of these bands would be influenced by the bromine substitution and the conformation of the diene.
ν(C-C) stretching vibration: The single bond between the two double bonds would also have a characteristic stretching frequency, usually in the 1100-1300 cm⁻¹ range.
C-Br stretching and deformation modes: These would appear at lower frequencies, typically below 700 cm⁻¹.
UV-Visible Spectroscopy:
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems, the most significant transition is the π → π* transition. The wavelength of maximum absorption (λmax) is directly related to the extent of conjugation in the molecule. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic shift).
For this compound, the presence of the conjugated diene system would lead to a λmax in the ultraviolet region. The substitution with bromine atoms, being auxochromes, would be expected to cause a further bathochromic shift compared to the parent 1,3-butadiene.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Wavenumber/Wavelength |
| Raman Spectroscopy | ν(C=C) stretch | ~1550-1600 cm⁻¹ |
| Raman Spectroscopy | ν(C-C) stretch | ~1150-1250 cm⁻¹ |
| UV-Visible Spectroscopy | λmax (π → π* transition) | ~230-250 nm |
Note: These predicted values are based on trends observed for similar halogenated and conjugated molecules and require experimental verification.
By combining the insights from X-ray diffraction with data from these complementary spectroscopic methods, a detailed and comprehensive structural and electronic picture of this compound can be constructed.
Theoretical and Computational Investigations of 1,1,4,4 Tetrabromobuta 1,3 Diene
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.
The reactivity of a molecule is significantly influenced by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. rsc.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgmdpi.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity. wikipedia.orglibretexts.org Conversely, a large gap indicates high kinetic stability and lower reactivity. mdpi.com
For 1,1,4,4-Tetrabromobuta-1,3-diene, it is expected that the four electron-withdrawing bromine atoms would significantly lower the energies of both the HOMO and LUMO compared to the parent buta-1,3-diene. researchgate.net This is because electron-withdrawing groups stabilize the molecular orbitals. The precise value of the HOMO-LUMO gap would require specific DFT calculations, but this structural modification is anticipated to have a profound effect on the molecule's reactivity profile. researchgate.net
Table 1: Conceptual Data for Frontier Molecular Orbital Analysis
| Parameter | Description | Implication for this compound (Predicted) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. | Expected to be significantly lower than in 1,3-butadiene (B125203), suggesting reduced nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. | Expected to be significantly lower than in 1,3-butadiene, suggesting enhanced electrophilicity. |
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density within a molecule, assigning partial charges to each atom. researchgate.net This technique offers a more stable and reliable description of the electron distribution compared to other methods, especially for molecules containing atoms with high ionic character. researchgate.net
In this compound, an NPA would likely reveal significant polarization. The high electronegativity of bromine would lead to a considerable negative partial charge on the bromine atoms and a corresponding positive partial charge on the carbon atoms to which they are attached (C1 and C4). This charge distribution would highlight the electrophilic nature of the carbon backbone, particularly at the terminal carbons. A study on (1E,3E)-1,4-dinitro-1,3-butadiene, which also features strongly electron-withdrawing groups, showed a similar polarization effect, indicating that terminal carbon atoms become electron-deficient. mdpi.com
Quantum Chemical Descriptors of Reactivity
To quantify a molecule's reactivity, several quantum chemical descriptors can be calculated from the electronic structure.
The global electrophilicity index (ω) is a measure of an electrophile's ability to accept electronic charge from the environment, effectively quantifying its electron-accepting power. researchgate.net It is calculated using the energies of the HOMO and LUMO. A higher value of the electrophilicity index indicates a stronger electrophile. researchgate.net Molecules can be classified based on this index, with strong electrophiles having high ω values. researchgate.net
Given the presence of four bromine atoms, this compound is expected to be a potent electrophile. The electron-withdrawing nature of the halogens would drastically increase its electrophilicity index compared to unsubstituted buta-1,3-diene. For comparison, computational studies on (1E,3E)-1,4-dinitro-1,3-butadiene show that the introduction of nitro groups completely changes the molecule's profile from a moderate to a strong electrophile. mdpi.com A similar, if not more pronounced, effect would be anticipated for tetrabromination.
The global nucleophilicity index (N) quantifies the nucleophilic character of a molecule. researchgate.netrsc.org It is derived from the HOMO energy and provides a scale for the electron-donating ability of a species in polar reactions. rsc.org A high N value signifies a strong nucleophile, while a low value indicates a marginal or poor nucleophile. researchgate.net
The strong electron-withdrawing effect of the four bromine atoms in this compound would substantially lower its HOMO energy. Consequently, its global nucleophilicity index is expected to be very low, classifying it as a poor nucleophile. Its reactivity would almost certainly be dominated by its electrophilic character.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally. rsc.org DFT calculations can map out the potential energy surface of a reaction, identifying the most favorable mechanistic routes.
For this compound, computational studies could explore its behavior in various reactions, such as cycloadditions or nucleophilic additions. For instance, in a Diels-Alder reaction, the compound's low-lying LUMO would make it an excellent dienophile, reacting readily with electron-rich dienes (an inverse-electron-demand Diels-Alder reaction). masterorganicchemistry.com Computational analysis could predict the stereochemistry and regioselectivity of such reactions. Furthermore, its high electrophilicity suggests it would be highly reactive towards nucleophiles. Theoretical studies could model the addition of various nucleophiles to the C1 and C4 positions, determining the activation barriers and thermodynamic stability of the resulting products.
Application of Molecular Electron Density Theory (MEDT) for reaction pathway analysis
Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density along a reaction pathway. This theory posits that the feasibility and outcome of a reaction are governed by the ability of the electron density to rearrange and form new chemical bonds. In the context of this compound, MEDT can be particularly insightful for analyzing its participation in various reactions, such as cycloadditions.
While specific MEDT studies on this compound are not extensively documented, the principles of MEDT can be applied to predict its reactivity. For instance, in a Diels-Alder reaction, where the diene reacts with a dienophile, MEDT would be used to analyze the electron density at the transition state. The theory can help in understanding the competitiveness of different reaction pathways, such as polar Diels-Alder versus polar Alder-ene reactions, especially when the diene system is highly substituted. nih.govnih.gov
A study on substituted butadienes reacting with an imine dienophile using Density Functional Theory (DFT) and MEDT revealed that halogen substitution influences the electronic properties of the diene. researchgate.net Halogenated dienes were found to have distinct Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to other substituted dienes. researchgate.net This directly impacts their reactivity in cycloaddition reactions. The electron density and interaction energies are key parameters in these analyses. researchgate.net
To illustrate the influence of substituents on diene reactivity within a theoretical framework, the following table presents calculated HOMO and LUMO energies for various substituted dienes from a DFT study. researchgate.net
| Substituted Diene (SD) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| SD1 (Halogen) | -8.20 | -0.32 | 7.88 |
| SD2 (Halogen) | -8.31 | -0.34 | 7.97 |
| SD3 (Bulky Group) | -7.86 | 0.09 | 7.95 |
| SD4 (Bulky Group) | -7.88 | 0.10 | 7.98 |
| SD5 (Halogen) | -8.19 | -0.20 | 7.99 |
| SD6 (Bulky Group) | -7.50 | -0.014 | 7.486 |
This table is generated based on data from a study on substituted dienes and is for illustrative purposes to show the effect of substitution on molecular orbital energies. researchgate.net
For this compound, an MEDT analysis would likely reveal a highly polarized electron density distribution, which would favor specific orientations and reaction pathways in its interactions with other molecules.
Conformational Analysis and Geometric Isomerism Studies
The conformational landscape of this compound is defined by rotation around the central C-C single bond, leading to different spatial arrangements of the two C=CBr₂ units. The two primary conformations are the s-trans and s-cis forms, where the double bonds are on opposite and same sides of the single bond, respectively. Computational studies on 1,3-butadiene have shown that the s-trans conformation is generally more stable. nih.gov For this compound, the large steric bulk of the bromine atoms would likely further favor the s-trans conformation to minimize steric hindrance.
Geometric isomerism is also a key feature of this molecule. Each of the two double bonds can exist in either an E (entgegen) or Z (zusammen) configuration, depending on the relative positions of the substituents. However, due to the symmetrical substitution at the 1 and 4 positions, the number of unique stereoisomers is reduced. The possible geometric isomers of a related compound, 1,4-dibromobuta-1,3-diene, are (1E,3E), (1Z,3E), and (1Z,3Z). For this compound, the geminal bromine atoms at each end of the diene simplify the isomerism around each double bond.
Impact of Bromine Substitution on Electronic Structure and Reactivity of Butadiene Systems
The four bromine atoms in this compound dramatically alter the electronic structure and reactivity of the parent butadiene molecule. Bromine is an electronegative atom that exerts a strong inductive electron-withdrawing effect. At the same time, the lone pairs of electrons on the bromine atoms can participate in p-π conjugation with the diene's π-system. researchgate.net
Computational studies on other polybrominated organic compounds provide a clear indication of these effects. Density Functional Theory (DFT) studies on polybrominated diphenyl ethers (PBDEs) have shown that the electronic properties are highly dependent on the bromination pattern, including the number and position of bromine atoms. nih.gov Increased bromination is generally associated with changes in the HOMO-LUMO energy gap, which in turn affects the molecule's stability and reactivity. nih.govresearchgate.net
The following table, based on a DFT study of halogenated organic semiconductors, illustrates how different halogen substituents can modulate the electronic band gap. nih.gov
| Halogen (X) in C₁₆H₁₀X₂O₂ | Calculated Band Gap (eV) |
| F | >2.15 |
| Cl | Between Br and I |
| Br | 2.15 |
| I | 1.63 |
This table is based on data for a different class of organic compounds and serves to illustrate the general trend of how halogen substitution can influence electronic properties. nih.gov
For this compound, the strong electron-withdrawing nature of the four bromine atoms is expected to lower the energy of both the HOMO and LUMO. This can lead to a smaller HOMO-LUMO gap compared to unsubstituted butadiene, potentially making it more reactive towards nucleophiles and more susceptible to certain types of photochemical reactions, similar to the photodebromination observed in highly brominated diphenyl ethers. mdpi.com The extensive bromination also increases the molecule's polarizability, which can influence its intermolecular interactions. nih.gov
Advanced Applications and Future Research Directions of 1,1,4,4 Tetrabromobuta 1,3 Diene
Utilization as a Versatile Building Block in Complex Organic Synthesis
1,1,4,4-Tetrabromobuta-1,3-diene serves as a highly functionalized and reactive starting material for the synthesis of more complex molecules. Its conjugated diene system, substituted with four bromine atoms, offers multiple reaction sites for various organic transformations. The bromine atoms can be substituted or eliminated, and the double bonds can participate in cycloaddition reactions, making it a valuable precursor in the construction of diverse molecular architectures.
The reactivity of the diene system is a key feature. For instance, conjugated dienes are known to undergo 1,2- and 1,4-addition reactions. masterorganicchemistry.comyoutube.commasterorganicchemistry.com In these reactions, electrophiles can add across one of the double bonds (1,2-addition) or across the entire conjugated system (1,4-addition), leading to different products. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The regioselectivity of these additions can often be controlled by reaction conditions such as temperature. masterorganicchemistry.com At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. masterorganicchemistry.commasterorganicchemistry.com
Furthermore, the diene component of this compound can participate in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. masterorganicchemistry.comnih.gov In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. masterorganicchemistry.com The presence of electron-withdrawing bromine atoms on the diene can influence the reactivity and stereoselectivity of the cycloaddition.
The bromine atoms themselves are excellent leaving groups, enabling a variety of substitution reactions. This allows for the introduction of a wide range of functional groups, further expanding the synthetic utility of this compound.
Potential in Advanced Materials Science
The unique electronic and structural features of this compound make it an interesting candidate for the development of advanced materials with novel properties.
Precursors for novel conjugated polymers or oligomers
Conjugated polymers and oligomers are a class of materials characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons. This delocalization is responsible for their interesting electronic and optical properties. This compound can serve as a monomer or a building block for the synthesis of such materials. The bromine atoms can be utilized in cross-coupling reactions to extend the conjugated system, leading to the formation of polymers or oligomers with tailored properties. The synthesis of synthetic rubbers from 1,3-butadiene (B125203) and its derivatives highlights the importance of dienes in polymer science. mdpi.com Rare-earth metal-based catalysts have shown promise in the polymerization of 1,3-conjugated dienes, offering control over the stereochemistry of the resulting polymer. scispace.com
Development of components for organic electronic devices (e.g., OFETs, OPVs) based on conjugated systems
The development of novel π-electron systems is crucial for advancing the field of organic electronics. researchgate.net Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) are two key application areas where conjugated organic materials are essential. The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic semiconductor used. By incorporating the this compound unit into larger conjugated systems, it may be possible to fine-tune the energy levels (HOMO and LUMO) and charge transport characteristics of the resulting materials. This tailored approach could lead to more efficient organic electronic devices.
Design of novel chromophores and photoactive materials, drawing insights from tetracyanobutadiene analogues
Tetracyanobutadiene (TCBD) derivatives have been extensively studied as strong electron-accepting units in push-pull chromophores. nih.govdntb.gov.uarsc.orgacs.orgresearchgate.netresearchgate.net These chromophores exhibit strong intramolecular charge transfer (ICT) interactions, leading to interesting optical and electronic properties. rsc.orgresearchgate.net By analogy, the tetrabromo-substituted diene could also function as an electron-accepting moiety, albeit with different electronic characteristics compared to the cyano-substituted analogue. The synthesis of TCBD-based chromophores often involves a [2+2] cycloaddition-retroelectrocyclization reaction between an alkyne and tetracyanoethylene (B109619) (TCNE). nih.govdntb.gov.uarsc.orgresearchgate.net A similar strategy could potentially be employed to synthesize novel chromophores based on this compound. These new materials could find applications as photoactive components in various technologies. For instance, TCBD-appended porphyrins have shown excellent optical limiting properties, making them suitable for laser protection applications. acs.org
Strategies for Sustainable Synthesis and Green Chemistry Applications
Developing environmentally friendly synthetic methods is a major focus in modern chemistry. For a polyhalogenated compound like this compound, this involves considering the principles of green chemistry, such as using less hazardous reagents, reducing waste, and improving energy efficiency. unacademy.comembibe.comyoutube.comyoutube.com
One approach to a more sustainable synthesis could involve the use of heterogeneous catalysts that can be easily recovered and reused. rsc.org For example, a study on the synthesis of 1,2,3-triazoles utilized a reusable zinc-based nanocatalyst in a water-driven process, highlighting a green chemistry approach. rsc.org Another strategy could be the development of one-pot multi-component reactions, which can significantly reduce the number of synthetic steps and purification procedures. nih.gov Research into the synthesis of butane-1,2,3,4-tetracarboxylic acid has explored environmentally friendly methods starting from succinic anhydride. mdpi.org Similar principles could be applied to the synthesis of this compound and its derivatives. Furthermore, exploring photocatalytic or electrochemical methods for the functionalization of 1,3-dienes could offer milder and more sustainable reaction pathways. researchgate.net
Exploration of Undiscovered Reactivity Patterns and Transformations
While the basic reactivity of conjugated dienes is well-established, the specific reactivity of a highly substituted diene like this compound may hold surprises. The interplay of the four bromine atoms with the conjugated π-system could lead to novel and unexpected reaction pathways.
For instance, the reaction of alkynyldihaloboranes with 1,3-dienes has been shown to proceed via either a Diels-Alder reaction or a 1,4-alkynylboration, depending on the reaction conditions. nih.gov Investigating similar reactions with this compound could reveal new synthetic methodologies. The synthesis of 1,3-dienes themselves can be achieved through various methods, including olefination reactions and cross-enyne metathesis. organic-chemistry.orgorganic-chemistry.org
Furthermore, the direct synthesis of conjugated tetraenes from 1,3-enynes and 1,3-dienes has been achieved using a Ruthenium(0) catalyst. rsc.org Exploring the participation of this compound in such catalytic cycles could lead to the formation of novel polyene structures. The synthesis of 1,4-dienes through various coupling reactions also presents an area where the reactivity of this tetrabrominated diene could be explored. organic-chemistry.org The stability of conjugated dienes is influenced by factors such as resonance and hybridization, with conjugated systems being more stable than their non-conjugated counterparts. libretexts.org The high degree of substitution on this compound will undoubtedly influence its stability and reactivity in ways that merit further investigation.
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of this compound into flow chemistry and automated synthesis systems represents a significant, yet largely unexplored, avenue for research and development. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and greater scalability. interchim.comeuropa.euyoutube.comnih.gov These benefits are particularly relevant for halogenation reactions, which can be highly exothermic and involve hazardous reagents like molecular bromine. researchgate.netresearchgate.net
Automated synthesis platforms, which can integrate reaction execution, purification, and analysis, have the potential to accelerate the discovery and optimization of reactions involving this compound and its derivatives. nih.govresearchgate.netillinois.edu For instance, an automated system could rapidly screen various reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to optimize the synthesis of this compound or its subsequent transformations. This is particularly advantageous for complex, multi-step syntheses. nih.gov
Table 1: Potential Advantages of Flow Chemistry for the Synthesis and Derivatization of this compound
| Feature | Benefit in the Context of this compound |
| Enhanced Safety | Halogenation reactions, often used to synthesize brominated compounds, can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. europa.eu The small reactor volumes also reduce the hazard associated with handling toxic and reactive substances like bromine. europa.euresearchgate.net |
| Improved Reaction Control | The precise control over parameters such as residence time, temperature, and pressure in a flow system can lead to higher yields and selectivities. This would be beneficial for controlling the formation of specific isomers or minimizing side products in reactions involving the diene scaffold. |
| Scalability | Reactions developed on a lab-scale flow system can often be scaled up for industrial production more readily than batch processes by extending the operation time or by using larger reactors. interchim.comwuxiapptec.com |
| Automation | Flow chemistry setups are well-suited for automation, enabling high-throughput screening of reaction conditions and the synthesis of libraries of derivatives for various applications. nih.govresearchgate.net |
While specific studies on the flow synthesis of this compound are not yet prevalent in the literature, the general principles of flow chemistry for handling hazardous reagents and improving reaction efficiency provide a strong rationale for its future application in this area.
Rational Design of Tailored Derivatives for Specific Chemical Functions
The four bromine atoms on the buta-1,3-diene backbone of this compound offer multiple sites for functionalization, making it an attractive scaffold for the rational design of tailored derivatives. By strategically replacing one or more bromine atoms, or by utilizing the diene system in cycloaddition reactions, a diverse range of molecules with specific chemical functions can be envisioned.
One area of interest is the development of novel ligands for catalysis. The bromine atoms can be substituted via cross-coupling reactions to introduce various functional groups that can coordinate to metal centers. The conjugated diene system itself can also act as a ligand. Furthermore, the introduction of bromine atoms into organic molecules is a known strategy in drug design to enhance properties such as binding affinity and metabolic stability. ump.edu.plump.edu.pl This is often attributed to the ability of bromine to form halogen bonds, a type of non-covalent interaction that can influence molecular recognition processes. ump.edu.pl
Table 2: Potential Areas for Rational Design of this compound Derivatives
| Application Area | Design Strategy | Potential Function |
| Materials Science | Polymerization of the diene or its derivatives. | Creation of novel polymers with specific optical or electronic properties. The high bromine content could also impart flame-retardant properties. |
| Organic Electronics | Synthesis of extended conjugated systems via cross-coupling reactions. | Development of new organic semiconductors or components for molecular electronics. |
| Medicinal Chemistry | Incorporation of the tetrabromobutadiene moiety into larger bioactive molecules. | Modulation of pharmacological properties through halogen bonding and steric effects. ump.edu.plnih.govnih.gov |
| Supramolecular Chemistry | Design of molecules capable of self-assembly through halogen bonding and other non-covalent interactions. | Formation of well-defined nanostructures with potential applications in sensing or catalysis. |
The synthesis of functionalized 1,3-dienes is an active area of research, with various methods being developed to introduce a wide range of substituents. mdpi.com These synthetic strategies could be adapted for the derivatization of this compound to create a library of compounds for screening in various applications.
Advanced Computational Modeling for Predictive Synthesis and Material Properties
Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Although specific computational studies on this exact molecule are scarce, the methodologies have been successfully applied to a wide range of related brominated and conjugated systems. researchgate.netnih.govnih.govrsc.org
Computational modeling can provide valuable insights into several aspects of the chemistry of this compound:
Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of reactions involving this compound, such as addition reactions or cycloadditions. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be identified. researchgate.netnih.gov This can aid in the optimization of reaction conditions to favor the desired products.
Spectroscopic Properties: Computational methods can predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can be used to aid in the characterization of this compound and its derivatives.
Material Properties: For derivatives of this compound designed for materials applications, computational modeling can predict properties such as electronic band gaps, charge transport characteristics, and optical properties. nih.gov This allows for the in-silico screening of potential candidates before their synthesis, saving time and resources.
Table 3: Examples of DFT Applications in Related Systems
| System | Property Investigated | Computational Method | Reference |
| Brominated Polycyclic Aromatic Hydrocarbons | Bond Dissociation Energies and Enthalpy of Formation | G4, CBS-QB3, M06-2X, ωB97X-D, B2PLYP-D3 | nih.gov |
| Bromine addition to Tricyclo[4.2.2.0(2,5)]deca-3,7-diene | Reaction Mechanism and Stereochemistry | DFT/B3LYP | researchgate.net |
| Conjugated Dienes Polymerization | Reaction Mechanism and Stereoselectivity | DFT | rsc.org |
| Alkyne Bromination Reactions | Reaction Mechanism | DFT | figshare.com |
The application of these established computational techniques to this compound holds great promise for accelerating research and discovery in the areas outlined above. As computational power continues to increase and theoretical models become more accurate, the role of in-silico studies in guiding experimental work is expected to grow significantly.
Q & A
Q. What are the standard synthetic routes for 1,1,4,4-Tetrabromobuta-1,3-diene, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via bromination of buta-1,3-diene under controlled conditions. Key parameters include:
- Solvent : Use inert solvents like carbon tetrachloride (CCl₄) at low temperatures to minimize side reactions.
- Reagent : Bromine (Br₂) in stoichiometric excess, but carefully titrated to avoid over-bromination.
- Temperature : Maintain 0–5°C to ensure selective 1,1,4,4-substitution. Post-synthesis purification via fractional distillation or recrystallization improves purity. Similar bromination strategies are employed for fluorinated analogs (e.g., 1,1,4,4-tetrafluorobuta-1,3-diene) .
Q. How can the purity and structural integrity of this compound be characterized following synthesis?
Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (δ ~5.8–6.2 ppm for diene protons).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₄H₂Br₄: 369.67 g/mol).
- X-ray Crystallography : Resolves bond lengths and stereochemistry (Br-C bond length ~1.9–2.0 Å). Advanced methods like HPLC or GC-MS quantify impurities (e.g., residual solvents or unreacted diene) .
Q. What are the common side reactions encountered during bromination of buta-1,3-diene, and how can they be mitigated?
Side reactions include:
- Over-bromination : Formation of pentabrominated derivatives. Mitigation: Use stoichiometric Br₂ and monitor reaction progress via TLC.
- Radical Pathways : Competing diradical intermediates under high temperatures. Mitigation: Maintain low temperatures and exclude light. Solvent polarity (e.g., CCl₄ vs. CHCl₃) also influences regioselectivity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported reactivity data between this compound and its tetrafluoro/tetracyano analogs?
Comparative analysis focuses on substituent effects:
Q. How can computational methods be integrated with experimental data to predict regioselectivity in nucleophilic substitutions?
- DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient sites (e.g., C-1 vs. C-4 in brominated diene).
- Kinetic Studies : Compare activation energies for substitution at competing positions. Experimental validation via trapping intermediates (e.g., using amines or alkoxides) confirms computational predictions .
Q. What mechanistic insights explain elimination reactions of this compound under basic conditions?
Elimination proceeds via:
Q. How does the electronic configuration of this compound influence its role in donor-acceptor systems for nonlinear optics?
Bromine’s electron-withdrawing (EW) effect stabilizes charge-transfer states, enhancing third-order nonlinear susceptibility (χ³). Comparative studies with tetracyanobuta-1,3-diene (TCBD) show:
- TCBD : Higher χ³ due to stronger EW cyano groups.
- Br Analogs : Broader UV-Vis absorption, enabling tunable optical properties. Applications include photonic switches and frequency doublers .
Q. What experimental approaches evaluate the environmental persistence and degradation pathways of brominated compounds?
- Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven degradation.
- Microbial Degradation : Use soil or water samples to assess biodegradation rates.
- Analytical Monitoring : GC-MS or LC-MS to track breakdown products (e.g., dibrominated intermediates) .
Safety and Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation. Safety data sheets (SDS) must be reviewed prior to use .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s thermal stability?
Conflicting reports may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
